Diethyl D-(-)-tartrate

Catalog No.
S750585
CAS No.
13811-71-7
M.F
C8H14O6
M. Wt
206.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl D-(-)-tartrate

CAS Number

13811-71-7

Product Name

Diethyl D-(-)-tartrate

IUPAC Name

diethyl (2S,3S)-2,3-dihydroxybutanedioate

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

YSAVZVORKRDODB-WDSKDSINSA-N

SMILES

Array

Synonyms

Diethyl D-tartrate; [S-(R*,R*)]-2,3-Dihydroxybutanedioic Acid Diethyl Ester; (-)- Tartaric Acid Diethyl Ester; (-)-Diethyl Tartrate; (2S,3S)-Diethyl Tartrate; (S,S)-Diethyl Tartrate; D-(-)-Diethyl Tartrate; D-Diethyl Tartarate; D-Ethyl Tartrate; D-Ta

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)O)O

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C(=O)OCC)O)O

Diethyl D-(-)-tartrate (CAS 13811-71-7) is a high-purity chiral ester and essential ligand primarily utilized in titanium-catalyzed Sharpless asymmetric epoxidation (SAE). Sourced as a moisture-sensitive, colorless to pale-yellow liquid with a high enantiomeric excess (typically ≥99% ee), it coordinates with titanium tetraisopropoxide to form a highly predictable chiral catalytic complex . This complex reliably transforms prochiral primary and secondary allylic alcohols into enantioenriched epoxy alcohols. Because it is derived from the "unnatural" D-tartaric acid, it serves as a critical procurement item for synthetic routes requiring specific facial oxygen delivery, enabling the synthesis of pharmaceutical intermediates and complex natural products that cannot be accessed using the more common L-tartrate derivatives [1].

Substituting Diethyl D-(-)-tartrate with its naturally derived L-(+)-enantiomer is chemically impossible without completely inverting the stereochemical outcome of the reaction, which would yield the incorrect product enantiomer in downstream pharmaceutical synthesis . Furthermore, substituting with in-class analogs like Diisopropyl D-(-)-tartrate (DIPT) or Dimethyl D-(-)-tartrate introduces severe process limitations. While DIPT can offer marginally higher enantioselectivity in specific secondary alcohol kinetic resolutions, its increased steric bulk drastically reduces reaction rates, extending cycle times from hours to days for sterically hindered substrates [1]. Conversely, Dimethyl D-(-)-tartrate is a solid at room temperature (melting point ~48 °C), which complicates precise volumetric dosing and handling in the strictly anhydrous, low-temperature (-20 °C) environments required for Sharpless epoxidation.

Absolute Stereocontrol in Sharpless Asymmetric Epoxidation

The primary procurement driver for Diethyl D-(-)-tartrate is its ability to direct the epoxidation of allylic alcohols to the opposite face compared to its natural counterpart. In head-to-head application, switching from the L-(+) to the D-(-) enantiomer completely inverts the product stereochemistry, reliably yielding >90-95% ee of the target epoxide enantiomer .

Evidence DimensionEpoxidation face selectivity
Target Compound DataSpecific facial oxygen delivery (>90-95% ee for target enantiomer)
Comparator Or BaselineDiethyl L-(+)-tartrate (Opposite facial oxygen delivery)
Quantified Difference100% inversion of absolute configuration
ConditionsTi(O-iPr)4 catalyzed epoxidation of primary allylic alcohols at -20 °C

Procurement must secure the exact enantiomer to ensure the synthesis of the intended chiral pharmaceutical intermediate, as substitution yields the wrong molecule.

Optimized Reaction Kinetics for Bulky Substrates

While Diisopropyl D-(-)-tartrate (DIPT) is often used for kinetic resolutions, its bulky isopropyl groups can cause severe kinetic bottlenecks. For sterically encumbered allylic alcohols (e.g., cis-substituted), the use of DIPT can extend reaction times to nearly 30 hours. Diethyl D-(-)-tartrate provides a superior balance of steric environment and reactivity, allowing these reactions to proceed to completion in a fraction of the time (typically 2 to 11 hours) while maintaining high enantioselectivity [1].

Evidence DimensionReaction time for hindered substrates
Target Compound DataCompletion in standard timeframe (2-11 hours)
Comparator Or BaselineDiisopropyl D-(-)-tartrate (Up to ~30 hours)
Quantified DifferenceUp to 60-80% reduction in reaction cycle time
ConditionsEpoxidation of bulky/cis-substituted allylic alcohols at low temperatures

Faster reaction kinetics reduce batch cycle times and lower the cost of manufacturing when scaling up complex syntheses.

Processability and Volumetric Dosing Advantage

Sharpless epoxidation requires strictly anhydrous conditions and precise stoichiometric ratios to form the active dimeric titanium complex. Diethyl D-(-)-tartrate is a liquid at room temperature (melting point ~17 °C), allowing for seamless volumetric transfer via syringe or cannula. In contrast, Dimethyl D-(-)-tartrate is a solid (melting point ~48 °C), requiring weighing and dissolution steps that increase the risk of moisture introduction and complicate closed-system continuous processing .

Evidence DimensionPhysical state and handling at 20-25 °C
Target Compound DataLiquid phase (Melting point 17 °C)
Comparator Or BaselineDimethyl tartrate (Solid phase, Melting point ~48 °C)
Quantified DifferencePhase transition enabling direct liquid injection
ConditionsReagent preparation for moisture-sensitive catalysis

Liquid reagents simplify handling, reduce moisture contamination risks, and improve reproducibility in sensitive catalytic workflows.

Synthesis of Unnatural Enantiomer Intermediates

Diethyl D-(-)-tartrate is the mandatory choice when a synthetic route requires the introduction of an epoxide on the specific face of an allylic alcohol directed by the D-enantiomer. This is critical for manufacturing specific enantiomers of active pharmaceutical ingredients (APIs) and marine natural products (such as Mytilipin B) where the naturally derived L-(+)-tartrate would yield the incorrect stereoisomer[1].

Scale-Up of Sharpless Asymmetric Epoxidation for Primary Allylic Alcohols

For industrial scale-up involving primary allylic alcohols, Diethyl D-(-)-tartrate offers the optimal balance of high enantioselectivity (>90% ee) and practical reaction kinetics. It avoids the prolonged cycle times associated with bulkier DIPT ligands, making it the preferred procurement choice for cost-effective batch processing [2].

Moisture-Sensitive Catalytic Workflows

Because it is a liquid at room temperature, Diethyl D-(-)-tartrate is ideal for automated or closed-system manufacturing environments that require precise, anhydrous volumetric dosing via syringe pumps, avoiding the handling complications of solid dimethyl tartrate analogs.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

206.07903816 Da

Monoisotopic Mass

206.07903816 Da

Heavy Atom Count

14

UNII

3HB9XL6BGJ

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 45 of 46 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

13811-71-7

Wikipedia

Diethyl D-tartrate

Dates

Last modified: 08-15-2023

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